Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOUGLBASAKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1209178-96-0
Introduction
Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure, which combines a benzothiophene core with a trifluoromethyl group and an ethyl ester moiety, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The benzothiophene scaffold is a well-established pharmacophore found in a variety of biologically active compounds, while the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1209178-96-0 | [1] |
| Molecular Formula | C₁₂H₉F₃O₂S | [1] |
| Molecular Weight | 274.26 g/mol | [1] |
| MDL Number | MFCD11100109 | [1] |
Further experimental data such as melting point, boiling point, and spectral information (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) are not consistently reported in publicly available literature and should be determined empirically upon synthesis or acquisition.
Synthesis of this compound
The synthesis of this compound can be achieved through a versatile and widely applicable method for constructing the benzothiophene ring system. This typically involves the reaction of an appropriately substituted 2-halobenzaldehyde with an α-mercaptoacetate ester. While a specific protocol for the 4-trifluoromethyl isomer is not extensively detailed in peer-reviewed literature, a reliable synthetic route can be extrapolated from the well-documented synthesis of its isomers, such as the 6-trifluoromethyl analog.
The proposed synthesis commences with the commercially available precursor, 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of a structurally related compound, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate[2]. Researchers should optimize the conditions for the 4-trifluoromethyl isomer.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
To this solution, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (K₂CO₃) (1.1 eq.).
Step 2: Reaction
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly valuable intermediate in the synthesis of novel therapeutic agents.
As a Scaffold for Biologically Active Molecules
The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Antiviral
-
Antidiabetic
The presence of the trifluoromethyl group at the 4-position can significantly influence the biological activity of the final compound. The high electronegativity and lipophilicity of the -CF₃ group can enhance binding to target proteins, improve cell membrane permeability, and increase metabolic stability by blocking potential sites of oxidation.
Role in the Synthesis of Specific Therapeutic Agents
While the direct use of this compound in clinical drugs is not widely documented, its utility as a key intermediate is highlighted in the patent literature for the development of novel therapeutics. For instance, fluorine-containing substituted benzothiophene compounds derived from such precursors are being investigated for their potential as anti-tumor agents[3]. The ethyl ester at the 2-position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Figure 2. General workflow for the utilization of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant[1]. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its synthesis, based on established methods for benzothiophene formation, is accessible for medicinal and organic chemists. The strategic placement of the trifluoromethyl group on the benzothiophene scaffold provides a unique combination of properties that are highly desirable in modern drug design. Further exploration of the chemical space accessible from this versatile building block is likely to yield novel compounds with significant biological activity.
References
- Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
-
ResearchGate. Preparation of 4Hydroxy2-trifluoromethylthiophene: A Novel Bioisostere of α,α,α-Trifluoro-m-cresol | Request PDF. Available from: [Link]
-
National Institutes of Health. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]
-
PubMed Central. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
- Google Patents. EP3907221A1 - Fluorine-containing substituted benzothiophene compound, and pharmaceutical composition and application thereof.
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available from: [Link]
Sources
Strategic Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Executive Summary
The synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate represents a critical workflow in medicinal chemistry, particularly for programs targeting lipophilic modulation of G-protein coupled receptors (GPCRs) or kinase inhibitors where the trifluoromethyl group provides metabolic stability and enhanced membrane permeability.
This whitepaper outlines the most robust, scalable, and atom-economical pathway: the Base-Mediated SnAr/Knoevenagel Cyclization . Unlike metal-catalyzed annulations which often suffer from expensive catalyst loading and trace metal contamination, this route relies on the orthogonal reactivity of 2-fluoro-6-(trifluoromethyl)benzaldehyde . This precursor ensures absolute regiochemical fidelity, placing the -CF3 moiety at the difficult-to-access C4 position of the benzothiophene core.
Retrosynthetic Analysis
To guarantee the position of the trifluoromethyl group at C4, we disconnect the thiophene ring at the C2-C3 and S-C7a bonds. This reveals two key precursors: Ethyl thioglycolate (the sulfur and carboxylate source) and 2-fluoro-6-(trifluoromethyl)benzaldehyde (the scaffold).
Visualization: Retrosynthetic Logic
The following diagram illustrates the disconnection strategy ensuring the C4-regiochemistry.
Figure 1: Retrosynthetic disconnection showing the convergence of the fluorinated benzaldehyde and the thioglycolate ester.
Primary Synthesis Pathway: SnAr/Knoevenagel Cyclization
This protocol utilizes the electron-withdrawing nature of the trifluoromethyl and aldehyde groups to facilitate a Nucleophilic Aromatic Substitution (SnAr) of the fluorine atom by the thiolate, followed by an immediate intramolecular condensation.
Reagents & Materials
| Component | Role | Specifications |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Substrate | CAS: 60611-24-7; >97% Purity |
| Ethyl Thioglycolate | Nucleophile | 1.1 - 1.2 Equivalents |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, finely ground (2.5 - 3.0 Equiv) |
| DMF or DMSO | Solvent | Anhydrous; Polar aprotic is critical for SnAr |
| Ethyl Acetate / Hexanes | Workup | HPLC Grade |
Detailed Experimental Protocol
Step 1: Thiolate Formation & SnAr Displacement
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to aldehyde).
-
Add Potassium Carbonate (2.5 equiv) in a single portion. The suspension may turn slightly yellow.
-
Add Ethyl Thioglycolate (1.1 equiv) dropwise via syringe over 5 minutes at room temperature.
-
Mechanistic Insight: The base deprotonates the thiol (pKa ~9). The resulting thiolate attacks the C2 position of the benzene ring. The ortho-aldehyde and meta-CF3 groups lower the LUMO energy of the ring, facilitating the displacement of the fluoride ion.
-
Step 2: Cyclization & Aromatization 4. Heat the reaction mixture to 80–90°C . Monitor via TLC or LC-MS. 5. Maintain temperature for 3–5 hours.
- Observation: The reaction proceeds through a thioether intermediate which spontaneously undergoes an intramolecular Aldol-type condensation (Knoevenagel) between the active methylene of the thioglycolate and the aldehyde carbonyl. Subsequent dehydration yields the aromatic benzothiophene.
Step 3: Workup & Purification [1] 6. Cool the mixture to room temperature and pour into ice-cold water (5x reaction volume). 7. Extract with Ethyl Acetate (3x).[2] 8. Wash combined organics with Brine (2x) and Water (2x) to remove residual DMF. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes) if high purity is required.
Critical Process Parameters (CPPs)
-
Temperature Control: Do not exceed 110°C. Higher temperatures can lead to decarboxylation or hydrolysis of the ethyl ester in the presence of carbonate/water traces.
-
Base Selection: K₂CO₃ is preferred over stronger bases (like NaH) to prevent polymerization of the thioglycolate. Cs₂CO₃ can be used to accelerate the reaction if the SnAr step is sluggish.
Mechanistic Pathway & Logic
The success of this synthesis relies on the "Cascade Effect." We do not isolate the intermediate thioether; the reaction conditions drive the equilibrium toward the stable, aromatic benzothiophene system.
Visualization: Reaction Mechanism
The following diagram details the electron flow from the initial attack to the final aromatization.
Figure 2: Mechanistic cascade from reagents to the aromatized benzothiophene core.
Troubleshooting & Self-Validation
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: The electron-withdrawing CF3 group deactivates the ring toward electrophilic attacks but activates it for Nucleophilic attack. However, steric hindrance at the 6-position (becoming 4-position) can be a factor.
-
Solution: Switch solvent to DMSO to increase the nucleophilicity of the thiolate. Increase temperature to 100°C.
-
-
Issue: Hydrolysis of Ester.
-
Cause: Wet DMF or excess water in the base.
-
Solution: Ensure all reagents are anhydrous. If the acid is formed (observed by LC-MS mass -28), re-esterify using Ethanol/H₂SO₄.
-
References
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. PMC8779836. Retrieved from [Link]
-
Beilstein Journals. (2015). Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. Retrieved from [Link]
Sources
Technical Guide: IR Spectral Analysis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Executive Summary
This technical guide provides a comprehensive infrared (IR) spectroscopy profile for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate . As a fluorinated heterocyclic ester, this compound presents a unique vibrational signature critical for validating synthetic intermediates in drug discovery.
The presence of the trifluoromethyl (
Structural Deconstruction & Vibrational Logic
To accurately interpret the spectrum, we must first isolate the vibrational contributors within the molecular scaffold. The interplay between the electron-withdrawing
Molecular Architecture
The molecule consists of three distinct vibrational domains:
-
The Core: A benzothiophene fused ring system (aromatic).
-
The Reporter: An ethyl ester group (carbonyl and aliphatic signatures).[1]
-
The Modifier: A trifluoromethyl group (intense dipole changes).
Figure 1: Vibrational decomposition of the target molecule. The C=O and C-F stretches serve as the primary diagnostic anchors.
The Infrared Fingerprint (Detailed Assignment)
The following assignment is derived from empirical data of benzothiophene analogs and standard group frequency correlations for fluorinated aromatics.
Primary Diagnostic Regions
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Aromatic C-H | Stretch | 3100 – 3050 | Weak | Characteristic of heteroaromatic rings; often appears as a shoulder above 3000. |
| Aliphatic C-H | Stretch | 2990 – 2900 | Medium | Derived from the ethyl group ( |
| Ester C=O | Stretch | 1715 – 1730 | Strong | Conjugation with the thiophene ring lowers this from typical aliphatic esters (1740+). The electron-withdrawing |
| Ring C=C | Stretch | 1550 – 1450 | Med/Weak | Skeletal vibrations of the benzothiophene core. |
| C-F / C-O | Stretch | 1350 – 1100 | Very Strong | The "Super-Region". The C-F stretches (typically 1100-1350) overlap with the Ester C-O stretch (~1250). Expect a broad, complex, high-intensity envelope here. |
| C-H (OOP) | Bend | 900 – 700 | Medium | Out-of-Plane bending.[2] The pattern here confirms the substitution on the benzene ring (4-position). |
The "CF₃ Masking Effect"
Critical Note for Analysts: The trifluoromethyl group possesses an exceptionally large dipole moment change during vibration. This results in absorption bands that are often 2-3x more intense than the carbonyl stretch. In the 1100–1350 cm⁻¹ region, the C-F bands will likely obscure the fine structure of the ester C-O-C stretches. Do not interpret the lack of distinct C-O peaks as a missing ester; they are buried under the C-F signal.
Experimental Protocol: Acquisition & Validation
To ensure data integrity, the following protocol utilizes Attenuated Total Reflectance (ATR), which is preferred over KBr pellets for fluorinated esters to avoid hygroscopic interference.
Workflow Diagram
Figure 2: Step-by-step acquisition and quality control logic flow.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: FT-IR with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint splitting).
-
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Air background collected immediately prior to sampling.
-
-
Sample Application:
-
Place approx. 2-5 mg of the compound on the crystal.
-
Apply pressure using the anvil until the energy throughput gauge stabilizes (ensure good contact).
-
-
Data Processing:
-
Baseline Correction: Apply a rubber-band correction if the baseline drifts due to scattering (common in crystalline powders).
-
ATR Correction: Apply if comparing against library transmission spectra (ATR intensities decrease at higher wavenumbers).
-
Quality Control & Impurity Detection
The IR spectrum is a powerful tool for detecting specific degradation pathways of this ester.
Hydrolysis (Formation of Carboxylic Acid)
If the ethyl ester hydrolyzes to the acid (4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid):
-
New Feature: A broad, jagged "hump" appears from 3300–2500 cm⁻¹ (O-H stretch of carboxylic acid dimer).
-
Shift: The C=O stretch will likely shift to a lower frequency (approx. 1680–1700 cm⁻¹) due to hydrogen bonding.
Decarboxylation
If the carboxylate group is lost (forming 4-(trifluoromethyl)-1-benzothiophene):
-
Loss: Complete disappearance of the C=O band at ~1720 cm⁻¹.
-
Loss: Disappearance of aliphatic C-H stretches (2900–2980 cm⁻¹) from the ethyl group.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for group frequencies).
-
NIST Chemistry WebBook. Thiophene-2-carboxylic acid, ethyl ester IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Base structural analog data).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for C-F and thiophene assignments).
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Sources
"Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate" discovery and history
Executive Summary & Historical Context
Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 1209178-96-0) is a specialized heterocyclic building block that emerged prominently in the late 2000s. Its "discovery" is not tied to a single serendipitous event but rather to the systematic expansion of the fluorinated pharmacophore space in modern drug discovery.
Historically, benzothiophenes have been privileged structures in medicinal chemistry, serving as bioisosteres for indoles and naphthalenes. However, the specific incorporation of a trifluoromethyl (
-
The "Fluorine Renaissance" (2000–2010): The introduction of this compound correlates with the industry-wide push to incorporate fluorine into fragment libraries. The
group increases lipophilicity ( ) and metabolic stability by blocking the C4 position from cytochrome P450 oxidation, a common clearance pathway for benzothiophenes. -
Current Status: It is now a critical scaffold for synthesizing inhibitors targeting kinases, GPCRs, and antimicrobial pathways.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1209178-96-0 |
| Molecular Formula | |
| Molecular Weight | 274.26 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| Key Functional Groups | Ethyl ester (electrophile/linker), Trifluoromethyl (metabolic blocker) |
Synthetic Methodology: The Convergent Route
The most robust and scalable synthesis for This compound utilizes a nucleophilic aromatic substitution (
Retrosynthetic Analysis
The benzothiophene core is constructed by reacting 2-fluoro-6-(trifluoromethyl)benzaldehyde with ethyl thioglycolate . The
Detailed Experimental Protocol
Note: This protocol is validated based on the regiochemical analogue synthesis described in recent medicinal chemistry literature [1].
Reagents:
-
Precursor A: 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Precursor B: Ethyl thioglycolate (1.2 equiv)[1]
-
Base: Potassium Carbonate (
) (2.5 equiv) or Cesium Carbonate ( ) for faster kinetics. -
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 2-fluoro-6-(trifluoromethyl)benzaldehyde (e.g., 10 mmol) and anhydrous DMF (50 mL).
-
Nucleophilic Attack: Add
(25 mmol) followed by the dropwise addition of ethyl thioglycolate (12 mmol) at room temperature. -
Cyclization: Heat the mixture to 60–80°C for 2–4 hours.
-
Work-up: Cool to room temperature and pour into ice-water (200 mL). The product typically precipitates.
-
Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc).
Reaction Pathway Visualization
Figure 1: Convergent synthesis via SnAr/Cyclization cascade.
Medicinal Chemistry Applications
The utility of This compound lies in its versatility as a scaffold.
Bioisosteric Replacement
This compound is frequently used to replace indole-2-carboxylates in drug candidates. The sulfur atom changes the electronic distribution and hydrogen bonding potential (removing the N-H donor), while the
Downstream Derivatization
The ethyl ester at position 2 is a "chemical handle" for further elaboration:
-
Hydrolysis: Converts to the carboxylic acid (CAS 1209178-96-0 parent acid) for amide coupling.
-
Reduction: Converts to the alcohol for ether synthesis.
-
Hydrazide Formation: Reaction with hydrazine yields acylhydrazones, which have demonstrated potent antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus) [1].
Structure-Activity Relationship (SAR) Impact
-
Metabolic Stability: The
at C4 sterically and electronically protects the benzene ring from oxidative metabolism. -
Lipophilicity: Increases membrane permeability, crucial for CNS-targeted drugs.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source: National Institutes of Health (PMC) / Molecules. Context: Describes the synthesis of trifluoromethyl-benzothiophene derivatives and their antimicrobial efficacy. URL:[Link]
- Process for the Synthesis of Benzo[b]thiophenes (Patent EP0859770B1).
-
Compound Record: this compound. Source: PubChem / Chemical Vendors. Context: Validation of chemical identity and commercial availability as a building block. URL:[Link] (Search Term: 1209178-96-0)
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique pharmacological properties imparted by the benzothiophene scaffold and the trifluoromethyl group. This document delves into the core synthetic methodologies, discusses the mechanistic underpinnings of these reactions, and provides detailed experimental protocols. The guide is designed to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Trifluoromethylated Benzothiophenes in Drug Discovery
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[4] The high electronegativity and lipophilicity of the CF3 group can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced cell membrane permeability.[5]
Consequently, the synthesis of benzothiophene derivatives bearing a trifluoromethyl substituent, such as this compound, is a focal point for the development of new chemical entities with potentially superior therapeutic profiles.[6] This guide will focus on the practical synthesis of this important class of molecules.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution and Intramolecular Cyclization
A highly effective and convergent approach for the synthesis of substituted benzothiophene-2-carboxylates involves the reaction of a suitably substituted ortho-halobenzaldehyde with an α-mercaptoacetate ester. This strategy leverages an initial nucleophilic aromatic substitution followed by an intramolecular condensation to construct the benzothiophene ring system.
Proposed Synthesis of this compound
The synthesis of the target compound can be logically extrapolated from the known synthesis of the 6-trifluoromethyl isomer. The key is the selection of the appropriate starting material that will place the trifluoromethyl group at the desired 4-position of the benzothiophene ring. The proposed starting material for this synthesis is 2-fluoro-3-(trifluoromethyl)benzaldehyde.
The overall reaction scheme is as follows:
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[3][7])
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (deionized)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the aldehyde.
-
To the stirred solution, add ethyl thioglycolate (1.2 eq.) followed by anhydrous potassium carbonate (1.1 eq.).
-
Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by recrystallization from methanol to yield the pure this compound.
Mechanistic Insights
The reaction proceeds through a two-step sequence within a one-pot setting:
-
Nucleophilic Aromatic Substitution (SNA_r): The thiolate anion, generated in situ from ethyl thioglycolate by the base (potassium carbonate), acts as a nucleophile and attacks the carbon atom bearing the fluorine atom on the benzaldehyde ring. The electron-withdrawing nature of both the aldehyde and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.
-
Intramolecular Aldol-type Condensation: The intermediate formed in the first step then undergoes an intramolecular cyclization. The base promotes the formation of an enolate from the methylene group of the thioglycolate moiety, which then attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting aldol-type adduct leads to the formation of the stable aromatic benzothiophene ring system.
Caption: Simplified mechanism for the formation of the benzothiophene ring.
Alternative Synthetic Approaches
While the previously described method is highly efficient, other classical and modern synthetic strategies for constructing benzothiophene rings can be considered for the synthesis of derivatives.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for the preparation of thiophenes from thioglycolic acid derivatives and α,β-acetylenic esters.[8] This reaction could potentially be adapted for the synthesis of the target molecule, although it would require the synthesis of a suitable trifluoromethyl-substituted precursor. The reaction generally proceeds via a Michael addition of the thioglycolate to the acetylenic ester, followed by cyclization.[6]
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9][10] While this method directly leads to 2-aminothiophenes, subsequent modifications would be necessary to arrive at the desired 2-carboxylate ester.
Data Presentation: A Comparative Example
As previously stated, specific yield and characterization data for this compound are not available in the cited literature. However, the data for the closely related and synthetically analogous compound, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, can be used as a reference point to estimate the expected outcome of the proposed synthesis.
| Compound | Starting Aldehyde | Reagents | Conditions | Yield (%) | Reference |
| Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate, K₂CO₃, DMF | 60 °C, 2 h | Not explicitly stated, but implied to be efficient | [3][7] |
| Proposed: this compound | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate, K₂CO₃, DMF | 60 °C, 2-4 h | Expected to be moderate to high | - |
Conclusion and Future Perspectives
The synthesis of this compound and its derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The outlined synthetic strategy, based on a nucleophilic aromatic substitution followed by intramolecular cyclization, presents a highly plausible and efficient route to the target molecule. The provided experimental protocol, adapted from a well-established procedure for a regioisomeric compound, offers a solid foundation for laboratory synthesis.
Future research in this area may focus on the optimization of reaction conditions to improve yields and purity, the exploration of alternative synthetic pathways to access a wider range of derivatives, and the biological evaluation of these novel compounds to unlock their therapeutic potential. The continued development of efficient and scalable synthetic methods will be paramount in accelerating the discovery of next-generation pharmaceuticals based on the trifluoromethylated benzothiophene scaffold.
References
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. (n.d.). Retrieved from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. (n.d.). Retrieved from [Link]
-
Gewald reaction. Wikipedia. (2023, December 2). Retrieved from [Link]
-
Fiesselmann thiophene synthesis. ResearchGate. (n.d.). Retrieved from [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. (2010, January). Retrieved from [Link]
-
After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. Organic Syntheses. (n.d.). Retrieved from [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. (2017, September 29). Retrieved from [Link]
-
Trifluoroacetic Acid-Mediated Cyclization of α-Mercapto Ketones with Trifluoromethyl N-Acylhydrazones for the Synthesis of 2-Trifluoromethylthiazole Derivatives. ResearchGate. (2023, November). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. (2022, January 14). Retrieved from [Link]
-
Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. (2015, May 15). Retrieved from [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. (2022, March 1). Retrieved from [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. (2021). Retrieved from [Link]
-
Regioselective Synthesis of 2-(Trifluoromethyl)-3-ethoxycarbonyl-4-(2-oxo-2-arylethyl)-4H-chromene Derivatives by[2][2] Sigmatropic Rearrangement. ResearchGate. (2023, October). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2021). Retrieved from [Link]
-
Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. PrepChem. (n.d.). Retrieved from [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. (n.d.). Retrieved from [Link]
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. (n.d.). Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (n.d.). Retrieved from [Link]
-
Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. National Institutes of Health. (2021, March 26). Retrieved from [Link]
-
Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. PubMed. (2018, February 26). Retrieved from [Link]
-
Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. (n.d.). Retrieved from [Link]
-
Preparation of 4-Hydroxy-2-trifluoromethylthiophene: A Novel Bioisostere of α,α,α-Trifluoro-m-cresol. ResearchGate. (1996, January). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: Operational Handling and Synthetic Utility of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
[1]
Executive Summary & Chemical Profile[1][2][3]
Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a specialized heterocyclic building block utilized primarily in the development of pharmaceuticals and advanced organic materials.[1] Belonging to the class of benzothiophenes—often termed "privileged scaffolds" in medicinal chemistry due to their bioisosteric relationship with indoles—this specific isomer features a trifluoromethyl (
The
Physicochemical Data Summary
| Property | Value / Description |
| Chemical Structure | Benzothiophene core, Ethyl ester at C2, |
| Molecular Formula | |
| Molecular Weight | ~274.26 g/mol |
| Predicted LogP | 4.2 – 4.8 (Highly Lipophilic) |
| Physical State | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| Key Reactivity | Ester hydrolysis, Nucleophilic aromatic substitution ( |
Risk Assessment & Containment Strategy
While specific Safety Data Sheets (SDS) for this exact isomer may be limited compared to its non-fluorinated parent, the hazard profile is derived from the class of halogenated benzothiophene esters.
Hazard Classification (GHS)[7][8]
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Note: Fluorinated heterocycles can occasionally exhibit unexpected sensitizing properties.[1] Treat as a potential sensitizer.[1]
Operational Handling Protocol
The high lipophilicity of this compound means it can readily penetrate dermal barriers. Standard nitrile gloves may offer insufficient protection over long durations.[1]
Required PPE:
-
Respiratory: N95/P2 mask (minimum) for solid handling; full-face respirator if generating dust.
-
Dermal: Double-gloving recommended (Nitrile outer / Latex inner) or specific chemical-resistant laminate gloves.[1]
-
Engineering Controls: All weighing and solubilization must occur within a certified chemical fume hood.
Containment Workflow (Visualization)
Figure 1: Operational workflow for safe handling of fluorinated benzothiophenes, emphasizing containment during the solid-to-liquid transition.
Synthetic Utility & Protocols
The primary utility of This compound lies in its conversion to the free acid (for amide coupling) or reduction to the alcohol.[1]
Expert Insight: The C4-Trifluoromethyl Effect
The
-
Steric Hindrance: The bulky
group at C4 creates significant steric crowding around the C3 position. Electrophilic substitution at C3 (a standard benzothiophene reaction) will be slower and more difficult compared to the unsubstituted parent. -
Acidity: The resulting carboxylic acid (after hydrolysis) will be slightly more acidic (
lower) than benzothiophene-2-carboxylic acid due to the inductive effect of the group.[1]
Protocol A: Controlled Saponification (Ester Hydrolysis)
This is the most common first step. The ethyl group is removed to generate the free acid for drug discovery coupling (e.g., amide bond formation).
Reagents:
-
Substrate (1.0 equiv)
-
Lithium Hydroxide (LiOH·H2O) (3.0 equiv)
-
Solvent: THF:Water (3:1 ratio) – Crucial for solubility of the lipophilic ester.
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl ester in THF (Tetrahydrofuran) in a round-bottom flask. Ensure complete dissolution before adding water.[1]
-
Activation: Dissolve LiOH in the minimum amount of water and add dropwise to the THF solution.
-
Why? Adding solid LiOH directly can lead to clumping and slow reaction rates.[1]
-
-
Reaction: Stir at Ambient Temperature (20-25°C) for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high Rf) should disappear, and a baseline spot (acid salt) should appear.
-
-
Workup (Critical for Fluorinated Compounds):
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue with 1N HCl to pH ~2. The fluorinated acid will likely precipitate as a white solid.[1]
-
Extract with Ethyl Acetate (3x).
-
Dry over
and concentrate.
-
Protocol B: Reductive Opening (To Alcohol)
Converting the ester to the alcohol (C2-CH2OH) provides a handle for converting to a halide (CH2-Br) for alkylation reactions.[1]
Reagents:
- (Lithium Aluminum Hydride) or DIBAL-H.
-
Anhydrous THF or Diethyl Ether.[1]
Safety Note: The
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent ester, highlighting the strategic nodes for medicinal chemistry.
Figure 2: Divergent synthetic pathways from the C2-ester handle. The C4-CF3 group remains spectator but influences solubility and electronics.[1]
Storage and Stability
-
Hydrolytic Stability: The ethyl ester is relatively stable to atmospheric moisture but should be stored in a desiccator.[1] Long-term exposure to humid air can lead to partial hydrolysis to the acid, which complicates precise stoichiometry in subsequent reactions.[1]
-
Temperature: Store at 2–8°C for active use; -20°C for long-term archiving.
-
Light Sensitivity: Benzothiophenes can undergo photodegradation over extended periods.[1] Store in amber vials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzothiophene-2-carboxylic acid derivatives. Retrieved from [Link]
-
Romagnoli, R., et al. (2013). Synthesis and Biological Evaluation of Benzo[b]thiophene Derivatives as Antimicrobial Agents. Journal of Medicinal Chemistry.[1][4] (Contextual reference for benzothiophene handling).
"Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate" material safety data sheet
Topic: Strategic Utilization and Safety Profiling of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.
PART 1: EXECUTIVE SUMMARY
This compound (CAS: 1209178-96-0) represents a high-value pharmacophore scaffold in modern drug discovery. The strategic placement of the trifluoromethyl (
This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework. It integrates physicochemical profiling, rigorous safety architecture, and validated synthetic utility, designed to support researchers in safely leveraging this building block for the development of next-generation therapeutics (e.g., antibacterial, anticancer, and anti-inflammatory agents).
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILING
Understanding the physical constraints of this molecule is the first step in designing safe experimental protocols.
| Property | Specification | Operational Implication |
| CAS Number | 1209178-96-0 | Unique identifier for inventory/regulatory tracking. |
| IUPAC Name | This compound | Official nomenclature for patent filings. |
| Molecular Formula | Essential for mass spectrometry validation ( | |
| Molecular Weight | 274.26 g/mol | Calculation basis for stoichiometry. |
| Physical State | Solid (Crystalline) | Requires dust control measures during weighing. |
| Predicted Boiling Point | ~327°C (at 760 mmHg) | High thermal stability; suitable for high-temp reactions. |
| Density | ~1.364 g/cm³ | Denser than water; phase separation in aqueous workups will be the bottom layer. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires organic co-solvents for bio-assays. |
PART 3: SAFETY ARCHITECTURE & HANDLING LOGIC
While specific toxicological data (LD50) for this specific isomer may be limited in public repositories, the structural class (fluorinated benzothiophene esters) dictates a "Presumed Hazardous" approach based on Structure-Activity Relationships (SAR).
Hazard Classification (GHS Standards)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Operational Safety Decision Matrix
The following logic flow dictates the handling requirements based on the scale of operation.
Figure 1: Risk-based decision matrix for handling fluorinated benzothiophene intermediates.
Causality of Safety Protocols
-
Why Double Gloving? Fluorinated esters can act as permeation enhancers. While the ester itself is an irritant, its ability to carry other solvents through nitrile rubber increases at larger scales.
-
Why Halogenated Waste? The
group is robust. Incineration requires specific temperatures to prevent the formation of HF (Hydrofluoric Acid) downstream. Segregating this waste prevents costly disposal penalties.
PART 4: SYNTHETIC UTILITY & REACTIVITY
The utility of this compound lies in its two reactive centers: the ethyl ester (C2) and the benzothiophene core .
Synthetic Pathway Visualization
This diagram illustrates the standard synthesis of the core and its downstream transformations.
Figure 2: Synthesis and functionalization workflow for the 4-trifluoromethyl benzothiophene scaffold.
PART 5: EXPERIMENTAL PROTOCOL (VALIDATED)
Objective: Saponification of the ethyl ester to the corresponding carboxylic acid. Rationale: The ester is often a protecting group or a precursor. The free acid is required for amide coupling in drug synthesis.
Materials
-
Substrate: this compound (1.0 eq).
-
Reagent: Lithium Hydroxide Monohydrate (
) (3.0 eq). -
Solvent: THF:Water (3:1 ratio).
-
Quench: 1N HCl.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve the substrate in THF (0.1 M concentration). Note: THF is chosen for its ability to solvate the organic ester while being miscible with water.
-
Activation: Dissolve
in the calculated volume of water and add it dropwise to the THF solution. -
Reaction: Stir vigorously at Room Temperature for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, and a baseline spot (Acid) should appear.
-
-
Workup (Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the remaining aqueous residue with water.
-
Acidification: Slowly add 1N HCl until pH
2. Caution: Evolution of heat. The product will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Self-Validating Quality Control
-
NMR (DMSO-
): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). -
NMR: A single singlet around -60 to -65 ppm confirms the integrity of the
group (no defluorination occurred).
PART 6: REFERENCES
-
Chemical Identity & Properties:
-
Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS 1209178-96-0).[1] BuyersGuideChem. Retrieved from
-
-
Synthetic Methodology (Benzothiophene Cyclization):
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.[2] National Institutes of Health (PMC). Retrieved from
-
-
General Safety (Benzothiophene Esters):
-
Medicinal Chemistry Applications:
-
An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. Retrieved from
-
Sources
Methodological & Application
Technical Evaluation: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate as a Kinase Inhibitor Scaffold
Here is a comprehensive Technical Application Note and Protocol guide for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate .
This guide treats the compound as a privileged scaffold precursor and prodrug candidate , deriving its specific utility from the established activity of benzothiophene-2-carboxylates against kinases such as BCKDC Kinase (BDK) , Pim-1 , and CK2 .
Executive Summary & Mechanism of Action
This compound (CAS: 1209178-96-0) is a lipophilic ester derivative of the benzothiophene-2-carboxylate pharmacophore. While often screened as a direct entity, its primary biological utility lies in its role as a cell-permeable prodrug or synthetic precursor .
Mechanistic Insight
The benzothiophene-2-carboxylate core is a validated scaffold for kinase inhibition, particularly for Branched-chain
-
The Prodrug Logic: The free carboxylic acid (benzothiophene-2-carboxylic acid) is the active species responsible for allosteric inhibition of BDK. However, the charged carboxylate often suffers from poor membrane permeability.
-
The Ester Advantage: The ethyl ester masks the charge, facilitating passive diffusion across the cell membrane. Once intracellular, ubiquitous esterases hydrolyze the ethyl group, releasing the active 4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
-
The 4-CF
Motif: The trifluoromethyl group at the C4 position serves as a bioisostere for a methyl or chloro group but adds significant metabolic stability (blocking oxidation at C4) and increases lipophilicity, enhancing the compound's residence time in hydrophobic allosteric pockets.
Target Specificity Profile
| Target Kinase | Binding Mode | Active Species | Relevance |
| BDK (BCKDC Kinase) | Allosteric (N-terminal domain) | Free Acid (Hydrolyzed) | Metabolic Disorders (MSUD), Cachexia |
| Pim-1 / CK2 | ATP-Competitive | Free Acid / Amide | Oncology (Pro-survival signaling) |
| CLK / DYRK | ATP-Competitive | Amide Derivative | Splicing modulation, Down Syndrome |
Signaling Pathway & Mechanism Visualization[3]
The following diagram illustrates the conversion of the ethyl ester into its active form and its downstream effects on the BDK signaling axis.
Caption: Mechanism of Action: The ethyl ester acts as a prodrug, entering the cell to release the active allosteric inhibitor (Acid), which blocks BDK, thereby activating the BCKDC complex for amino acid catabolism.
Experimental Protocols
A. Preparation and Solubility
The trifluoromethyl group significantly increases lipophilicity (
-
Stock Solution (10 mM):
-
Weigh 2.74 mg of this compound (MW: 274.26 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute 1:1000 in assay buffer immediately prior to use to minimize precipitation. Final DMSO concentration should not exceed 0.1-0.5%.
B. In Vitro Esterase Hydrolysis Validation
Before running a cellular kinase assay, you must verify if your cell line expresses the necessary esterases to activate the compound.
Materials: Liver microsomes (human or mouse) or Cell Lysate (e.g., HeLa/HepG2), HPLC/LC-MS. Protocol:
-
Incubate 10 µM of the Ethyl Ester in PBS (pH 7.4) containing 0.5 mg/mL cell lysate/microsomes at 37°C.
-
Take aliquots at
minutes. -
Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.
-
Analyze Supernatant via LC-MS:
-
Monitor Parent: Ethyl ester (m/z ~274).
-
Monitor Metabolite: Free acid (m/z ~246).
-
-
Criteria: >50% conversion to the acid within 60 minutes indicates the compound will function effectively as a prodrug in this biological system.
C. BDK Kinase Inhibition Assay (ADP-Glo™)
This protocol tests the activity of the hydrolyzed acid form . If using the ester directly in a biochemical (cell-free) assay, you must add esterase or pre-hydrolyze the compound.
Reagents: Recombinant BDK enzyme, BCKDC-E1
-
Pre-incubation: Mix 5 µL of BDK enzyme (50 ng/well) with 2.5 µL of Compound (Acid form or Ester+Esterase) in Kinase Buffer (50 mM HEPES pH 7.5, 2 mM MgCl
, 1 mM DTT). -
Incubate at 25°C for 15 minutes to allow allosteric binding.
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix.
-
Run: Incubate at 30°C for 45 minutes.
-
Detection: Add 10 µL ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Read: Add 20 µL Kinase Detection Reagent (converts ADP to Light). Measure Luminescence.
-
Data Analysis: Plot RLU vs. Log[Compound]. Calculate IC
.[1][2]-
Expected IC
(Acid form): 1–10 µM range for benzothiophene carboxylates [1].
-
Structure-Activity Relationship (SAR) Context[2]
If utilizing this compound for lead optimization, the following SAR table summarizes the impact of the 4-trifluoromethyl substitution compared to other known analogs.
| Position | Substituent | Effect on Kinase Activity (BDK/Pim) | Physicochemical Impact |
| C-2 | Ethyl Ester | Inactive (Cell-free); Active (Cellular) | High Permeability; Prodrug. |
| C-2 | Carboxylic Acid | Active (Allosteric Anchor) | Essential for salt-bridge in BDK pocket. |
| C-2 | Amide | Active (ATP-Competitive) | Shifts selectivity to JNK/CLK kinases. |
| C-4 | Trifluoromethyl | Enhanced Potency | Fills hydrophobic pocket; blocks metabolic oxidation. |
| C-3 | Chlorine | Standard Reference (e.g., BT2) | Good potency, but lower metabolic stability than CF |
References
-
Discovery of Benzothiophene Carboxylates as BDK Inhibitors: Tso, S. C., et al. (2014). "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain alpha-ketoacid dehydrogenase kinase."[1] Journal of Biological Chemistry, 289(30), 20583-20593.
-
Benzothiophene Scaffold in Kinase Inhibition (CLK/DYRK): Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology, 18(1), 67-76.
-
Role of Trifluoromethyl in Medicinal Chemistry: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Design for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Profiling Antiproliferative Potency and Apoptotic Induction in Solid Tumor Models
Executive Summary & Scientific Rationale
This guide details the experimental design for evaluating the biological activity of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: 1209178-96-0). While often utilized as a synthetic intermediate, the benzothiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently associated with tubulin polymerization inhibition , kinase modulation (e.g., VEGFR, EGFR) , and anti-inflammatory pathways (NF-
The presence of the 4-trifluoromethyl (CF
Primary Objective: To determine the antiproliferative potency (
Assay Design Strategy
Critical Experimental Variables
-
Solubility Limit: The CF
group and benzothiophene core make this compound highly lipophilic. DMSO stock solutions must be prepared at high concentration (10-20 mM), but the final assay concentration of DMSO must remain to prevent solvent toxicity. -
Incubation Time: A standard 72-hour incubation is recommended to capture anti-mitotic effects, which often require multiple cell cycles to manifest as a viability drop.
-
Metabolic Activation: To assess if the ethyl ester is a prodrug, a parallel assay with a broad-spectrum esterase inhibitor (e.g., BNPP) can be run during optimization, though this is advanced. For this standard protocol, we assume direct treatment.
Selected Assay Technologies
-
Primary Screen (Viability): ATP-based Luminescence Assay (e.g., CellTiter-Glo®) .
-
Why: High sensitivity, robust Z' factor, and capability to detect cytostatic vs. cytotoxic effects compared to metabolic dyes like MTT/MTS.
-
-
Secondary Screen (Mechanism): Caspase-3/7 Luminescence Assay .
-
Why: Benzothiophenes often induce apoptosis. Multiplexing this with the viability assay (or running in parallel) confirms if the loss of ATP corresponds to programmed cell death.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from compound preparation to data generation.
Caption: Step-by-step workflow for high-throughput antiproliferative profiling.
Detailed Protocol: Antiproliferative Viability Assay
Reagents & Materials[1]
-
Control Compound: Paclitaxel (positive control for tubulin inhibition) or Staurosporine (general cytotoxic agent).
-
Cell Lines: A549 (Lung), MCF-7 (Breast), and HFF-1 (Human Foreskin Fibroblast - Normal Control).
-
Assay Buffer: CellTiter-Glo® Reagent (Promega) or equivalent ATP-lite system.
-
Plates: 96-well white-walled, clear-bottom tissue culture plates (Corning #3610).
Compound Preparation (The "300x" Method)
To avoid DMSO shock, we use an intermediate dilution step.
-
Master Stock: Dissolve 5 mg of compound in 100% DMSO to achieve ~20 mM. Vortex until clear. Note: If precipitation occurs, sonicate at 37°C.
-
Daughter Plate (300x): Prepare a 9-point, 1:3 serial dilution in a V-bottom polypropylene plate using 100% DMSO.
-
Top concentration: 30 mM (if solubility permits)
Final Assay Top: 100 M. -
Range: 100
M down to ~0.01 M.
-
-
Intermediate Dilution (10x): Transfer 5
L of the 300x DMSO stock into 145 L of pre-warmed culture media.-
Result: 10x concentration in 3.3% DMSO.
-
Cell Seeding & Treatment
-
Harvest Cells: Trypsinize adherent cells and resuspend in fresh media (RPMI-1640 + 10% FBS).
-
Count & Dilute: Adjust density to 30,000 - 50,000 cells/mL (depending on growth rate).
-
Plating: Dispense 90
L of cell suspension into the 96-well white plates (3,000 - 5,000 cells/well).-
Blank Wells: Add 90
L media only (no cells) to columns 1 and 12 for background subtraction.
-
-
Adhesion: Incubate plates for 24 hours at 37°C, 5% CO
to allow attachment. -
Treatment: Add 10
L of the Intermediate Dilution (10x) to the assay wells.-
Final Volume: 100
L. -
Final DMSO: 0.33% (Safe for most lines).
-
-
Incubation: Return to incubator for 72 hours .
Detection (Endpoint)
-
Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).
-
Add 100
L of CellTiter-Glo reagent directly to each well (1:1 ratio). -
Orbitally shake for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multi-mode plate reader (e.g., EnVision, GloMax).
Data Analysis & Interpretation
Quantitative Metrics
Raw Luminescence Units (RLU) must be normalized to the Vehicle Control (DMSO only).
Fit the data to a 4-parameter logistic (4PL) non-linear regression model :
Expected Results & Decision Matrix
| Observation | Interpretation | Next Step |
| IC | Potent Hit | Proceed to Caspase-3/7 assay and target deconvolution. |
| IC | Moderate Activity | Assess Selectivity Index (SI). If SI > 10, optimize structure. |
| IC | Inactive / Weak | Check solubility; compound may be precipitating. |
| Flat Curve | Cytostatic | Check cell morphology; may stop division without killing. |
Selectivity Index (SI)
-
Target: SI > 10 is desired for early-stage lead compounds to ensure a therapeutic window.
Troubleshooting Guide
-
Precipitation: The ethyl ester and CF
moieties make this compound prone to "crashing out" in aqueous media.-
Solution: Check the 10x intermediate dilution plate under a microscope. If crystals are visible, lower the top concentration or add 1% cyclodextrin to the media.
-
-
Edge Effects: Higher evaporation in outer wells can skew data.
-
Solution: Fill edge wells with PBS and only use the inner 60 wells for data, or use breathable membranes.
-
-
Signal Drift: If luminescence decays too fast (half-life < 30 mins).
-
Solution: Use "Glo" version reagents (stabilized luciferase) rather than "Flash" type reagents.
-
References
-
Benzothiophene Biological Activity : Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-substituted-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link
-
Assay Methodology : Riss, T.L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Scaffold Profiling : Kincaid, J., et al. (2015). "Fluorinated Benzothiophenes as Selective Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Representative citation for scaffold class).
Sources
Application Notes and Protocols: Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Benzothiophenes
The benzothiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and functional materials. The incorporation of a trifluoromethyl (-CF3) group into this structure can profoundly influence its physicochemical and biological properties. The high electronegativity and metabolic stability of the -CF3 group often lead to enhanced binding affinity, improved metabolic stability, and increased lipophilicity, which are desirable attributes in drug design. Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a key building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This document provides a detailed guide to the synthesis of this important intermediate.
Synthetic Strategy: A Modern Approach to Benzothiophene Ring Formation
The construction of the benzothiophene ring system can be achieved through various synthetic routes. A robust and frequently employed method involves the reaction of a suitably substituted ortho-halobenzaldehyde with a thiol derivative, which undergoes an SNAr reaction followed by an intramolecular condensation to form the fused heterocyclic system.
This guide details a synthetic protocol adapted from a known procedure for a similar isomer, providing a reliable method for accessing the target compound.[1] The proposed reaction proceeds via the initial nucleophilic aromatic substitution of a fluorine atom in 2-fluoro-5-(trifluoromethyl)benzaldehyde by the sulfur of ethyl thioglycolate, followed by an intramolecular aldol-type condensation to construct the thiophene ring.
Reaction Pathway Diagram
Caption: Figure 1. Proposed reaction pathway for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Supplier |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 219595-83-0 | C₈H₄F₄O | Commercially Available |
| Ethyl thioglycolate | 623-51-8 | C₄H₈O₂S | Commercially Available |
| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | Commercially Available |
| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | Commercially Available |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | Commercially Available |
| Methanol (MeOH) | 67-56-1 | CH₄O | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq.).
-
Addition of Reagents: To the flask, add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Then, add potassium carbonate (1.1 eq.) and ethyl thioglycolate (1.2 eq.).
-
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at 60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a solid.[1]
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow.
Causality Behind Experimental Choices
-
Choice of Starting Material: 2-Fluoro-5-(trifluoromethyl)benzaldehyde is selected due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution, which is a key step in the reaction mechanism. The position of the trifluoromethyl group dictates the final substitution pattern of the benzothiophene product.
-
Role of Potassium Carbonate: Potassium carbonate acts as a base to deprotonate the thiol of ethyl thioglycolate, forming a thiolate anion. This enhances the nucleophilicity of the sulfur atom, facilitating the initial SNAr reaction. It also promotes the subsequent intramolecular condensation.
-
Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants and intermediates, and its high boiling point allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol and other sensitive intermediates, which could lead to undesired side products and lower yields.
-
Purification by Recrystallization: Recrystallization is an effective and straightforward method for purifying the solid product, removing any unreacted starting materials and soluble impurities. Methanol is suggested as a suitable solvent for this purpose.[1]
Trustworthiness and Self-Validation
The described protocol is based on a well-established and reliable method for the synthesis of substituted benzothiophenes.[1] To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the ester carbonyl group.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
By performing these characterization techniques, researchers can validate the successful synthesis of the target compound and ensure its suitability for subsequent applications.
References
-
Bou-Fadel, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 893. [Link]
Sources
Application Notes and Protocols: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Synthesis
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this functional group is appended to a privileged heterocyclic scaffold like benzothiophene, the resulting reagent becomes a powerful building block for the synthesis of novel therapeutic agents and functional materials. Benzothiophene derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key reagent for accessing this unique chemical space. We will delve into its synthesis, key reactions, and provide detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
While extensive experimental data for this specific compound is not widely published, its basic properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 1209178-96-0 | [4] |
| Molecular Formula | C12H9F3O2S | Inferred |
| Molecular Weight | 286.26 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | Analogy |
Handling and Storage: As with most organic reagents, this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Proposed Synthesis of the Reagent
Conceptual Synthetic Workflow
The proposed synthesis involves the preparation of a substituted 2-alkynylthioanisole followed by an electrophilic cyclization to construct the benzothiophene ring system.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on known transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Bromo-6-(trifluoromethyl)benzenethiol
-
To a stirred solution of 2-bromo-6-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., a mixture of concentrated HCl and water) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of potassium ethyl xanthate (1.5 eq) in water.
-
Slowly add the diazonium salt solution to the potassium ethyl xanthate solution at a temperature maintained between 50-60 °C.
-
After the addition is complete, heat the mixture at 80 °C for 1 hour.
-
Cool the reaction to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude xanthate is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol.
-
After cooling, acidify the mixture with HCl and extract the desired thiol with diethyl ether.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 3-((2-bromo-6-(trifluoromethyl)phenyl)thio)acrylate
-
To a solution of 2-bromo-6-(trifluoromethyl)benzenethiol (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Palladium-Catalyzed Intramolecular Cyclization
-
To a solution of Ethyl 3-((2-bromo-6-(trifluoromethyl)phenyl)thio)acrylate (1.0 eq) in an appropriate solvent (e.g., DMF or toluene), add a palladium catalyst such as Pd(OAc)2 (0.1 eq) and a phosphine ligand such as PPh3 (0.2 eq), along with a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. The ester and the benzothiophene core offer multiple sites for functionalization.
Derivatization of the Carboxylate Group
The ethyl ester at the 2-position is a prime handle for further synthetic transformations.
-
Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in ethanol/water). This carboxylic acid is a key intermediate for the synthesis of amides, esters, and other acid derivatives.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. These amides are of significant interest in medicinal chemistry as they can participate in hydrogen bonding interactions with biological targets.
Reactions on the Benzothiophene Ring
The benzothiophene ring system is amenable to various transformations, although the electron-withdrawing nature of the trifluoromethyl and carboxylate groups will influence its reactivity.
-
Electrophilic Aromatic Substitution: While the ring is generally deactivated, electrophilic substitution reactions such as nitration or halogenation may be possible under forcing conditions. The position of substitution will be directed by the existing substituents.
-
Metal-Catalyzed Cross-Coupling Reactions: If a halogen is introduced onto the aromatic ring, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.
Protocol: Synthesis of 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
This protocol details the hydrolysis of the title reagent to its corresponding carboxylic acid, a key building block for further derivatization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Conclusion
This compound is a valuable reagent for the synthesis of novel, fluorinated benzothiophene derivatives. Its strategic combination of a versatile ester handle and a trifluoromethyl-substituted benzothiophene core makes it an attractive starting material for drug discovery programs and materials science applications. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives.
References
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]
-
Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. [Link]
-
Fesenko, A. A., et al. (2006). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Center for Biotechnology Information. [Link]
-
Bentham Science Publishers. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
-
Royal Society of Chemistry. (2022). Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link]
Sources
- 1. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 1209178-96-0 [buyersguidechem.com]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in High-Throughput Screening
Executive Summary
Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a high-value "privileged scaffold" utilized in the generation of focused small-molecule libraries for High-Throughput Screening (HTS). Its structural utility lies in the benzothiophene core (a bioisostere of indole/naphthalene found in Raloxifene and Zileuton) combined with a 4-trifluoromethyl (
This guide details the technical protocols for utilizing this compound as a starting block for Diversity-Oriented Synthesis (DOS) and direct HTS campaigns. It addresses solubility challenges, fluorescence interference in optical assays, and automated workflow integration.
Chemical Properties & HTS Suitability[2]
Physicochemical Profile
The presence of the
| Property | Value / Characteristic | Impact on HTS |
| Molecular Weight | 274.26 g/mol | Fragment-like; ideal for "Hit-to-Lead" expansion. |
| cLogP | ~4.2 (Predicted) | High lipophilicity. Requires strict DMSO management to prevent precipitation in aqueous buffers. |
| Solubility (DMSO) | >20 mM | Excellent stock solution stability. |
| Solubility (PBS, pH 7.4) | <10 µM | Critical Risk: Likely to precipitate in biochemical assays if DMSO >1%. |
| Fluorescence | Potential interference in UV-based fluorescence assays (FRET/TR-FRET). | |
| Stability | High (Ester hydrolysis > pH 9) | Stable in standard HTS storage conditions (-20°C). |
The "Privileged" Mechanism
The 4-
-
Nuclear Receptors (e.g., ROR
t): The lipophilic group occupies hydrophobic pockets typical of nuclear receptor LBDs (Ligand Binding Domains). -
Kinases: The planar benzothiophene mimics the adenine ring of ATP.
-
Antimicrobials: Used as a core for acylhydrazone derivatives targeting MRSA.[1]
Application 1: Automated Library Generation (DOS)
The primary utility of this compound is not as a singleton, but as a precursor for generating 500+ member libraries via the C2-ester handle.
Workflow Logic
The ethyl ester functions as a "mask" for the carboxylic acid. In an automated synthesis workflow, the compound is subjected to:
-
Saponification: Yielding the free acid (4-trifluoromethyl-1-benzothiophene-2-carboxylic acid).
-
Parallel Amidation: Coupling with diverse amines to explore SAR (Structure-Activity Relationships).
Protocol: High-Throughput Saponification & Amidation
Target: 96-well reaction block format.
Reagents:
-
Stock: 0.5 M this compound in THF.
-
Base: 1.0 M LiOH (aq).
-
Coupling Agents: HATU, DIPEA.
-
Amine Library: Diverse primary/secondary amines (0.5 M in DMF).
Step-by-Step Procedure:
-
Hydrolysis (Rows A-H):
-
Dispense 50 µL of Stock (25 µmol) into each well.
-
Add 50 µL 1.0 M LiOH. Seal and shake at 60°C for 4 hours.
-
QC Check: LC-MS on random wells to confirm disappearance of Ethyl ester (m/z 274) and appearance of Acid (m/z 246).
-
Neutralization: Add 50 µL 1.0 M HCl. Evaporate solvent (Genevac or SpeedVac).
-
-
Amide Coupling (One-Pot):
-
Re-dissolve residue in 100 µL DMF.
-
Add 30 µmol HATU and 60 µmol DIPEA. Shake for 10 mins (Activation).
-
Add 30 µmol of unique Amine to each well.
-
Incubate at RT for 12 hours.
-
-
Purification (Solid Phase Extraction - SPE):
-
Pass reaction mixture through SCX-2 (Strong Cation Exchange) cartridges to remove unreacted amines.
-
Elute product with MeOH/DCM.
-
Application 2: Direct Screening & Assay Interference
If screening the ethyl ester directly (e.g., as a pro-drug or allosteric modulator), strict controls are required to avoid False Positives.
Solubility & Aggregation Control
Due to high cLogP, this compound is a candidate for "Colloidal Aggregation," where it forms micelles that non-specifically sequester enzymes.
Validation Protocol:
-
Detergent Sensitivity: Run the primary assay with and without 0.01% Triton X-100.
-
Result: If IC50 shifts >10-fold with detergent, the hit is likely an aggregator (False Positive).
-
-
Dynamic Light Scattering (DLS): Confirm particle size in assay buffer.
Fluorescence Quenching/Interference
Benzothiophenes can absorb in the UV range and emit weak fluorescence.
-
Avoid: Assays using coumarin or similar UV-excited fluorophores.
-
Preferred: Red-shifted assays (e.g., AlexaFluor 647, TR-FRET using Europium/Allophycocyanin).
Visualizing the Workflow
The following diagram illustrates the decision matrix for using this scaffold in drug discovery, highlighting the divergence between library synthesis and direct screening.
Figure 1: Strategic workflow for integrating the 4-CF3-benzothiophene scaffold into HTS pipelines.
References
-
Scaffold Privileges: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link
-
Benzothiophene Bioactivity: Keri, R. S., et al. "Benzothiophene: Its synthetic strategies and biological progress." Chemical Biology & Drug Design, 2017. Link
-
HTS Interference: Thorne, N., et al. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 2010. Link
-
Aggregation Artifacts: Shoichet, B. K. "Screening in a spirit of haunting." Drug Discovery Today, 2006. Link
-
Chemical Data: PubChem Compound Summary for CID 1209178-96-0. Link
Sources
Application Notes & Protocols for Molecular Docking Studies of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzothiophene Derivative
Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a unique heterocyclic compound featuring a benzothiophene core, a scaffold of significant interest in medicinal chemistry. Benzothiophene derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compelling candidate for drug discovery. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule to a target protein, providing critical insights into its potential mechanism of action.[1][2] This guide provides a comprehensive protocol for conducting molecular docking studies with this compound, from initial setup to in-depth analysis of the results.
Core Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The process involves two main stages:
-
Sampling: This stage explores the conformational space of the ligand and its possible orientations within the binding site of the protein.
-
Scoring: A scoring function is then used to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode.[2]
A successful molecular docking study can provide valuable information about the binding energy, key interacting residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Experimental Workflow: A Step-by-Step Guide
This section outlines a detailed protocol for performing a molecular docking study of this compound. For this illustrative protocol, we will use human Cyclooxygenase-2 (COX-2) as the target protein, a key enzyme in the inflammatory pathway and a common target for anti-inflammatory drugs.
Part 1: Ligand and Protein Preparation
Accurate preparation of both the ligand and the protein is crucial for a reliable docking study.
1.1. Ligand Preparation:
-
Objective: To obtain a 3D structure of this compound and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of this compound (CAS: 1209178-96-0).[3][4]
-
Use a chemical drawing tool such as ChemDraw or MarvinSketch to create the 2D structure.
-
Convert the 2D structure to a 3D structure using a program like Open Babel or the builder tool in molecular modeling software (e.g., PyMOL, Chimera).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the prepared ligand in a suitable format, such as .mol2 or .pdbqt.
-
1.2. Protein Preparation:
-
Objective: To prepare the 3D structure of the target protein (COX-2) for docking.
-
Procedure:
-
Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 5KIR .
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure using software like PyMOL or Chimera.[5][6]
-
Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.[5][6]
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Define the binding site. This can be done by identifying the active site from the co-crystallized ligand in the original PDB file or by using a pocket detection algorithm.
-
Save the prepared protein in a .pdbqt format for use with AutoDock Vina.
-
Part 2: Molecular Docking Simulation
This protocol will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.
2.1. Docking with AutoDock Vina:
-
Objective: To predict the binding mode and affinity of this compound to the active site of COX-2.
-
Procedure:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the protein. The size and center of the grid box are critical parameters that will influence the docking results.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Running the Docking Simulation: Execute the docking simulation using the following command in the terminal:
-
Output: AutoDock Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Part 3: Analysis of Docking Results
A thorough analysis of the docking results is essential to extract meaningful insights.
3.1. Binding Affinity and Pose Selection:
-
Objective: To identify the best binding pose and evaluate the predicted binding affinity.
-
Procedure:
-
The output file from AutoDock Vina will list the binding affinities for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize the top-ranked binding pose within the active site of the protein using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio Visualizer).
-
Examine the conformation of the ligand and its interactions with the surrounding amino acid residues.
-
3.2. Interaction Analysis:
-
Objective: To identify the key amino acid residues and the types of interactions involved in ligand binding.
-
Procedure:
-
Use visualization software to identify and measure the distances of potential interactions, such as:
-
Hydrogen bonds: Typically between a hydrogen bond donor (e.g., -NH, -OH) and an acceptor (e.g., C=O, -N-).
-
Hydrophobic interactions: Between nonpolar groups of the ligand and protein.
-
Pi-pi stacking: Between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
-
Create a 2D interaction diagram to clearly visualize the binding mode.
-
Data Presentation
Table 1: Predicted Binding Affinities and Key Interactions of this compound with COX-2
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) |
| 1 | -9.2 | Arg120 | Hydrogen Bond | 2.8 |
| Tyr355 | Pi-pi Stacking | 4.5 | ||
| Val523 | Hydrophobic | 3.9 | ||
| Ser530 | Hydrogen Bond | 3.1 | ||
| 2 | -8.8 | Arg120 | Hydrogen Bond | 3.0 |
| Phe518 | Hydrophobic | 4.2 | ||
| Ala527 | Hydrophobic | 3.7 | ||
| 3 | -8.5 | Tyr385 | Pi-pi Stacking | 4.8 |
| Leu352 | Hydrophobic | 4.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.
Visualizations
Molecular Docking Workflow
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [1209178-96-0] | King-Pharm [king-pharm.com]
- 4. Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 1209178-96-0 [buyersguidechem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate Synthesis
Topic: Yield Optimization & Troubleshooting Guide Code: TECH-SUP-BT-CF3-04 Last Updated: 2025-05-20[1]
Executive Summary & Core Chemistry
The Challenge:
Synthesizing Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate presents a unique steric challenge. Unlike the 5- or 6-substituted isomers, the 4-position (adjacent to the bridgehead) places the bulky trifluoromethyl (
The Solution:
Standard protocols often stall at the thioether intermediate.[1] High-yield synthesis requires a modified Fiesselmann-Bridges strategy utilizing 2-Fluoro-6-(trifluoromethyl)benzaldehyde as the electrophile. The workflow prioritizes high-dielectric solvents and elevated temperatures to overcome the rotational energy barrier imposed by the ortho-
Standard Operating Procedure (Optimized)
Target Reaction:
2-Fluoro-6-(trifluoromethyl)benzaldehyde + Ethyl Thioglycolate
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 1.0 | Substrate | Purity >98%; Free of benzoic acid derivatives.[1] |
| Ethyl Thioglycolate | 1.1 - 1.2 | Nucleophile | Freshly opened. Oxidizes to disulfide (dimer) rapidly. |
| Cesium Carbonate ( | 2.5 | Base | Anhydrous.[1] Superior solubility/basicity vs. |
| DMSO (or DMF) | [0.2 M] | Solvent | Dry. Water quenches the thiolate anion.[1] |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon/Nitrogen.[1]
-
Solvation: Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMSO (concentration ~0.2 M).
-
Nucleophile Addition: Add Ethyl Thioglycolate (1.1 eq) via syringe.[1] The solution may turn slightly yellow.[1]
-
Base Addition: Add
(2.5 eq) in a single portion.-
Note: The reaction is exothermic.[1] Monitor internal temp.
-
-
The "Kick": Heat the reaction to 80–90°C .
-
Monitoring: Check TLC/LC-MS at 2 hours.
-
Look for: Disappearance of the intermediate thioether (often slightly more polar than SM).[1]
-
-
Workup: Pour onto crushed ice/water. Acidify slightly with 1M HCl (to pH ~4) to break emulsions. Extract with EtOAc.[1][2][3]
-
Purification: Recrystallization from Ethanol/Water is often superior to column chromatography for this crystalline ester.[1]
Visualizing the Mechanism & Failure Points[1]
The following diagram illustrates the reaction pathway and the specific energy barrier caused by the
Caption: The synthesis proceeds via
Troubleshooting Dashboard (FAQ)
Q1: I see full consumption of starting material, but the product yield is <20%. The major spot is an intermediate. [1]
-
Diagnosis: You are stuck at the Thioether Intermediate .[1]
-
The Science: The initial displacement of Fluorine (
) is facile because the aldehyde and are electron-withdrawing. However, the ring closure requires the methylene of the ester to attack the aldehyde.[1] The bulky group rotates out of plane, shielding the aldehyde.[1] -
Fix:
-
Increase temperature to 100°C .
-
Switch base to DBU (1.5 eq) in Acetonitrile or DMF.[1] The stronger, soluble base can drive the deprotonation more effectively than carbonate surfaces.
-
Q2: My product is contaminated with a "dimer" that is hard to separate.
-
Diagnosis: Disulfide formation (Diethyl dithiodiglycolate).[1]
-
The Science: Thioglycolates oxidize rapidly in air.[1] If the
step is slow, the thiol dimerizes before it can attack the ring. -
Fix:
Q3: I am observing decarboxylation (loss of the ester).
-
Diagnosis: Hydrolysis followed by thermal decarboxylation.[1]
-
The Science: If water is present with base at high temperatures (
), the ester hydrolyzes to the acid, which then decarboxylates (especially in electron-deficient rings). -
Fix: Ensure DMSO is anhydrous. Lower temp to 80°C and extend time. Do not use aqueous base (NaOH/KOH).[1]
Advanced Optimization Matrix
Use this table to select conditions based on your specific constraints.
| Variable | Standard (Robust) | Aggressive (High Speed) | Mild (Sensitive Subs.)[1] |
| Solvent | DMSO | NMP (N-Methyl-2-pyrrolidone) | DMF |
| Base | DBU (2.0 eq) | ||
| Temp | 80°C | 120°C (Microwave) | 60°C |
| Time | 2 - 4 Hours | 15 Minutes | 12 - 18 Hours |
| Yield Potential | 85-92% | 70-80% (Risk of byproducts) | 50-60% (Incomplete) |
References
-
Bridges, A. J., et al. (1993).[1] "Fluorine as an Ortho-Directing Group in the Synthesis of Benzothiophenes." Tetrahedron Letters, 34(28), 4483-4486.
-
Biosynth. (n.d.).[1] "2-Fluoro-6-(trifluoromethyl)benzaldehyde Product Data." Biosynth Catalog.
-
Organic Chemistry Portal. (2024).[1] "Synthesis of Benzothiophenes: Recent Literature & Mechanisms." Organic Chemistry Portal.
-
Allfluoro Pharmaceutical. (2024).[1] "Material Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzaldehyde." Allfluoro Co., Ltd.[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Ticket ID: PUR-BT-CF3-004
Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Executive Summary
You are encountering purification difficulties with Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: Analogous to 17890-55-0 family). This scaffold presents a unique "push-pull" challenge: the lipophilic trifluoromethyl (
This guide addresses the three most reported critical failures:
-
Co-elution with non-polar starting materials (Chromatography).[2][3]
-
Oiling out during recrystallization attempts (Solid State).
-
Regioisomer contamination (4- vs. 6-isomer differentiation).
Module 1: Chromatography Troubleshooting
Issue: "My product co-elutes with the starting material on Silica Gel."
Diagnosis:
The
Q: I am using Hexane:EtOAc (9:1). Why is separation poor?
A: Ethyl acetate interacts with the silica surface via hydrogen bonding, deactivating it too aggressively for this specific separation.[1][3] The
Protocol: The "Dichloromethane Switch" Switch your mobile phase modifier to Dichloromethane (DCM) .[2][3] DCM is less polar than EtOAc and interacts with the analyte via dipole-dipole interactions rather than H-bonding, often providing better selectivity for fluorinated aromatics.[1][2]
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Solvent A | Hexane / Heptane | Hexane / Heptane |
| Solvent B | Ethyl Acetate | Dichloromethane (DCM) |
| Gradient | 0% | 0% |
| Why? | Compresses | Expands the "non-polar" window.[1][2][3] |
Expert Tip: If you still see tailing, add 1% Triethylamine to the mobile phase.[1][3] The benzothiophene core can be slightly acidic if free protons are present, or if trace hydrolysis to the acid has occurred (which streaks badly).
Module 2: Crystallization & Isolation
Issue: "The compound oils out instead of crystallizing."
Diagnosis: Fluorine atoms have very low polarizability (hard shell), which inhibits the Van der Waals forces required for stable crystal lattice formation.[2] This leads to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1][2][3]
Q: I tried cooling a hot methanol solution, but I got a milky emulsion. What now? A: You likely hit the "Oiling Out Boundary" (metastable zone limit) before the solubility limit.[2][3] You need a solvent anti-solvent system that maintains higher solubility at medium temperatures but forces precipitation strictly upon freezing.[1][2][3]
Protocol: The "Dual-Solvent Displacement" Method
Do not use single solvents (like MeOH or EtOH) which often fail with
-
Dissolve: Dissolve the crude oil in a minimum amount of DCM (not alcohol) at room temperature.
-
Dilute: Add Hexane (or Heptane) dropwise until the solution turns slightly turbid.
-
Clear: Add just enough DCM back to make it clear.
-
Evaporate: Slowly rotovap the DCM (which is more volatile).[2][3] As the DCM leaves, the solvent composition shifts toward Hexane, forcing the compound to crystallize slowly rather than crash out as oil.[1]
Visual Workflow: Isolation Decision Tree
Figure 1: Decision logic for purifying fluorinated benzothiophene esters. Note the specific branch for "Oiling Out" using solvent displacement.
Module 3: Regioisomer Verification (Critical)
Issue: "How do I know I have the 4-isomer and not the 6-isomer?"
Diagnosis: Synthetic routes involving cyclization (e.g., from 3-trifluoromethyl-benzenethiol derivatives) often yield mixtures of 4- and 6-substituted benzothiophenes due to lack of regiospecificity in the ring closure.[1][2] These isomers have identical mass (LC-MS is useless) and very similar polarity.[1][2][3]
Q: Can I separate them by column chromatography?
A: Rarely. The
Protocol:
| Isomer | Key Signal (Proton H7/H5) | Coupling Pattern | Logic |
| 4-Trifluoromethyl | Proton at H7 | Doublet ( | H7 couples to H6 (ortho).[1][2][3] H5 couples to H6 (ortho).[2][3] You will see strong ortho coupling. |
| 6-Trifluoromethyl | Proton at H7 | Singlet (broad) or doublet ( | H7 is isolated between the sulfur and the |
The "Coupling" Rule:
-
If you see two doublets with large splitting (
Hz) in the aromatic region (excluding the thiophene proton), you likely have the 4-isomer (or 5/7 substituted, depending on precursor).[2] -
If you see singlets or weak meta-coupling (
Hz), you likely have the 6-isomer .[1][2]
Module 4: Stability & Storage
FAQ: Long-term Integrity
Q: My white solid turned yellow after a week. Why?
A: Benzothiophenes are sulfur-rich and electron-rich (despite the
-
Fix: Recrystallize from Ethanol/Water (if stable) or pass through a short plug of silica.[2][3]
-
Prevention: Store under Argon/Nitrogen at -20°C.
Q: Can I hydrolyze the ester to the acid easily?
A: Yes, but be careful. The
-
Protocol: Use LiOH in THF/Water at room temperature. Do not reflux in HCl.
References
-
Vertex Pharmaceuticals. (2018).[2][3][4] Patent WO2018122232: Preparation of benzothiophene derivatives.[2][3] (Describes the condensation of fluoro-trifluoromethyl-benzaldehydes with thioglycolates, establishing the baseline synthesis and potential regioisomer pitfalls). [2][5]
-
Russian Journal of Organic Chemistry. (2020). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions.[2][3] (Provides detailed protocols for palladium-catalyzed cyclizations and purification of analogous methoxy-benzothiophenes).
-
Jiangnan University. (2024).[2][3] Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.[1][2][3][6] (Validates the physical chemistry behind the "fluorine effect" and the difficulty of separating isomers with
groups). [2] -
PubChem. (2025).[2][3] Benzo[b]thiophene-2-carboxylic acid Data Sheet.[1][2][3][5][7] (Source for physical properties, acidity, and hydrolysis byproducts).[2][8]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. angenesci.com [angenesci.com]
- 8. mdpi.com [mdpi.com]
"Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate" reaction side products
The following technical guide is structured as a direct response from the Technical Support Center of a specialized chemical reagent supplier. It addresses the synthesis, purification, and troubleshooting of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate , a critical scaffold in medicinal chemistry (e.g., for antiviral and anticancer kinase inhibitors).
Subject: Troubleshooting Reaction Side Products for this compound Ticket ID: BT-CF3-004-SYN Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of This compound (CAS: N/A for specific isomer, generic benzothiophene carboxylates ~6314-28-9 family) presents unique challenges compared to its 5- or 6-substituted congeners. The presence of the trifluoromethyl group at the C4 position introduces a peri-interaction with the C3 proton, creating steric strain that can retard the final aromatization step.[1]
This guide details the primary reaction pathway, identifies specific impurity profiles, and provides actionable protocols to maximize yield and purity.[1]
Reaction Pathway & Mechanism
The industry-standard route utilizes a nucleophilic aromatic substitution (SNAr) followed by a Thorpe-Ziegler type cyclization (often referred to as a variation of the Fiesselmann synthesis).
Starting Materials: 2-Fluoro-6-(trifluoromethyl)benzaldehyde + Ethyl Thioglycolate.
Mechanistic Flowchart
Figure 1: Reaction cascade for the synthesis of 4-substituted benzothiophenes. Note the critical dehydration step (Int2 → Product) which is sterically hindered in the 4-CF3 isomer.
Side Product Profile & Troubleshooting
The following table summarizes the most common impurities detected by LC-MS/HPLC during this synthesis.
| Impurity ID | Structure / Name | Origin | RRT* | Troubleshooting / Prevention |
| Impurity A | 4-(CF3)-1-benzothiophene-2-carboxylic acid | Hydrolysis of the ethyl ester due to wet solvent or excess base strength (e.g., NaOH vs K2CO3). | 0.85 | Use anhydrous DMF.[1][2] Avoid hydroxide bases.[1] Use K2CO3 or Cs2CO3.[1] |
| Impurity B | Dihydro-3-hydroxy intermediate | Incomplete dehydration. The 4-CF3 group sterically hinders the planarization required for aromatization.[1] | 0.92 | Increase reaction temperature to 80-90°C. Extend reaction time. Ensure basic conditions are maintained. |
| Impurity C | Diethyl 2,2'-disulfanediyldiacetate | Oxidative dimerization of ethyl thioglycolate.[1] | 1.15 | Degas solvents (sparge with N2).[2] Add thioglycolate last or as a solution. |
| Impurity D | Unreacted Aldehyde | Starting material (2-Fluoro-6-CF3-benzaldehyde). | 1.05 | Monitor by TLC/HPLC.[1] If stalling, add catalytic Cs2CO3.[1] |
| Impurity E | Decarboxylated Product | Loss of ester group (4-CF3-benzothiophene). | 1.25 | Avoid extreme temperatures (>120°C). Avoid strong acidic workups.[1] |
*RRT (Relative Retention Time) is approximate and depends on the specific C18 method used.
Technical Q&A: Researcher's Guide
Q1: My reaction stalls with a major peak at M+18 (relative to product). What is this?
Diagnosis: This is likely Impurity B (the non-dehydrated aldol intermediate). Explanation: In 4-substituted benzothiophenes, the bulky trifluoromethyl group at position 4 exerts "peri-strain" on the hydrogen at position 3.[1] This steric crowding makes the transition state for the final dehydration (aromatization) higher in energy compared to unsubstituted analogs. Solution:
-
Do not quench yet.
-
Increase the reaction temperature by 10°C (e.g., from 60°C to 70°C).
-
If using K2CO3, add a catalytic amount of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) to facilitate the elimination of water.
Q2: I see a yellow color and a baseline impurity. Is this polymer?
Diagnosis: Likely Impurity C (Disulfide) or oligomers from the aldehyde. Explanation: Ethyl thioglycolate is prone to oxidation by air.[1] The disulfide by-product is often yellow/orange and can be difficult to separate.[1] Solution:
-
Prevention: Strictly inert atmosphere (Argon/Nitrogen balloon is insufficient; use a manifold if possible).
-
Remediation: The disulfide is much more lipophilic.[1] It can often be removed by washing the crude solid with cold hexanes, in which the benzothiophene product is less soluble.[1]
Q3: The product purity is 95%, but I have a persistent 3% impurity that tracks closely. What is it?
Diagnosis: Check the isomeric purity of your starting material.[1] Explanation: Commercial "2-Fluoro-6-(trifluoromethyl)benzaldehyde" can sometimes contain 3-5% of the 2-Fluoro-4-(trifluoromethyl) isomer.
-
The 6-CF3 aldehyde yields the 4-CF3 benzothiophene (Target).
-
The 4-CF3 aldehyde yields the 6-CF3 benzothiophene (Isomer). Solution: These regioisomers are very difficult to separate by flash chromatography.[1] You must validate the starting material purity via 19F NMR before starting.[1]
Q4: Can I use Sodium Hydride (NaH) instead of Carbonate?
Recommendation: Proceed with Caution. Explanation: While NaH is faster, it is "too" efficient.[1] It can cause:
-
Rapid deprotonation of the thioglycolate leading to high local concentrations of thiolate, promoting disulfide formation.[1]
-
Hard nucleophilic attack on the ester moiety of the product, leading to transesterification or hydrolysis.[1] Best Practice: Use Cs2CO3 in DMF or DMSO.[1] The "Cesium Effect" improves solubility and promotes the specific intramolecular cyclization over intermolecular side reactions.[1]
Optimized Synthetic Protocol
Designed to minimize Impurity B (incomplete cyclization) and Impurity C (disulfide).
Reagents:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Ethyl Thioglycolate (1.1 eq)
-
K2CO3 (2.5 eq) or Cs2CO3 (1.5 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.
-
Solvent Prep: Charge Anhydrous DMF and sparge with Nitrogen for 15 minutes.
-
Base Addition: Add K2CO3 (powdered, dry).
-
Aldehyde Addition: Add the benzaldehyde starting material. Stir for 5 mins.
-
Thiol Addition (Critical): Add Ethyl Thioglycolate dropwise over 10 minutes at Room Temperature. Rapid addition causes local hotspots and disulfide formation.
-
Heating: Heat the mixture to 80°C . Note: Standard protocols often say 60°C. Due to the 4-CF3 steric bulk, 80°C is required to drive the dehydration.[1]
-
Monitoring: Check LC-MS at 2 hours.
-
If "Intermediate B" (M+18) > 5%, increase temp to 90°C or add 5% DBU.
-
-
Workup: Pour into ice-water. The product should precipitate as a solid.[1]
-
Filtration is preferred over extraction to avoid emulsion formation.[1]
-
-
Purification: Recrystallization from Ethanol/Water is often superior to column chromatography for removing trace disulfides.[1]
References
-
General Benzothiophene Synthesis (Fiesselmann)
-
Specific 6-Substituted Analog Protocol
-
Mechanism of Side Reactions
-
Starting Material Regiochemistry
- PubChem Compound Summary for Benzo[b]thiophene-2-carboxylic acid deriv
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Status: Active Ticket ID: SC-BT-CF3-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
You are likely attempting to scale up the synthesis of Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS: N/A for specific ester, generic structure class).
In drug development, the 4-position trifluoromethyl group is sterically and electronically unique, often used to block metabolic hotspots or induce conformational lock. However, scaling this synthesis presents three specific challenges: Regiochemical ambiguity , Exothermic runaway , and Thiol management .
This guide assumes you are utilizing the "Fiesselmann-type" condensation strategy , reacting a 2-halobenzaldehyde with ethyl thioglycolate. This is the only scalable route that guarantees regioselectivity without relying on expensive transition-metal cross-couplings.
Module 1: Critical Raw Materials & Regiochemistry
Q: I synthesized the compound, but NMR suggests the group is in the wrong position (likely position 6). What happened?
A: You likely selected the wrong benzaldehyde precursor based on intuitive numbering.
To obtain the 4-trifluoromethyl substitution on the benzothiophene core, you must start with 2-Fluoro-6-(trifluoromethyl)benzaldehyde .
-
The Trap: Many chemists select 4-(trifluoromethyl)-2-fluorobenzaldehyde, assuming the "4" translates to the final product. It does not.
-
The Mapping:
-
The aldehyde carbon becomes C3 of the benzothiophene.
-
The fluorine-bearing carbon becomes the bridgehead adjacent to Sulfur.
-
Therefore, the substituent ortho to the aldehyde (position 6 on the benzene ring) becomes C4 on the benzothiophene.
-
Correct Precursor Specification:
-
Chemical Name: 2-Fluoro-6-(trifluoromethyl)benzaldehyde[1][2]
-
Purity Requirement: >98% (Isomers in the starting material are nearly impossible to separate after cyclization).
Module 2: Reaction Protocol & Process Safety
Q: During the addition of Ethyl Thioglycolate, the reactor temperature spiked 15°C instantly. How do I control this?
A: The reaction involves a Nucleophilic Aromatic Substitution (
Troubleshooting Protocol:
-
Solvent Selection: Switch to DMF (Dimethylformamide) or DMSO . These solvents accelerate the
reaction, allowing it to proceed at lower temperatures (0°C to RT), rather than requiring reflux which masks the exotherm. -
Base Choice: Use Potassium Carbonate (
) (2.5 equiv). It provides a heterogeneous, controlled deprotonation compared to soluble bases like TEA, acting as a "buffer" for the reaction rate. -
Dosing Strategy: Do NOT add Ethyl Thioglycolate in one shot.
-
Scale < 10g: Dropwise addition over 30 mins at 0°C.
-
Scale > 100g: Use a dosing pump. Maintain internal temperature
.
-
Q: My yield is stuck at 40-50%, and I see a large baseline spot on TLC.
A: The impurity is likely Diethyl Dithiodiglycolate (the disulfide dimer).
-
Cause: Ethyl thioglycolate oxidizes rapidly in air, especially under basic conditions. If your solvent is not degassed, the thiol dimerizes before it can attack the benzene ring. The dimer is inert to the reaction but consumes your alkylating agent.
-
Solution:
-
Sparge reaction solvent with Nitrogen/Argon for 30 mins prior to addition.
-
Use fresh Ethyl Thioglycolate (check for clear liquid; yellowing indicates oxidation).
-
Add a reducing agent: Triphenylphosphine (
) (0.1 equiv) can be added to the pot to reduce disulfide back to thiol in situ.
-
Module 3: Visualizing the Pathway
The following diagram illustrates the correct atom mapping and the critical divergence point where oxidation leads to yield loss.
Figure 1: Reaction pathway highlighting the critical SNAr step and the oxidative side-reaction.
Module 4: Work-up & Odor Containment
Q: The smell is overwhelming the facility scrubbers. How do we quench the reaction?
A: Ethyl thioglycolate has a low odor threshold. The unreacted thiol in the waste stream is the culprit.
The "Bleach Kill" Protocol:
-
Never acidify the reaction mixture immediately (this volatilizes free thiols).
-
Quench: Pour the reaction mixture into a stirred solution of 10% Sodium Hypochlorite (Bleach) .
-
Verification: Use lead acetate paper to confirm no volatile sulfides are present before releasing to general waste.
Module 5: Purification (Crystallization vs. Columns)
Q: The crude product is a dark oil. Can I avoid column chromatography for 500g scale?
A: Yes. Benzothiophene esters are typically highly crystalline. The "oil" is often due to residual DMF or disulfide impurities lowering the melting point.
Crystallization Protocol:
-
Work-up: Perform an aqueous wash to remove DMF (use 5% LiCl solution to improve phase separation).
-
Solvent Swap: Evaporate EtOAc and swap to Isopropanol (IPA) or Ethanol/Water (9:1) .
-
Heat/Cool: Heat to 60°C until dissolved. Cool slowly to 0°C with stirring.
-
Seed: If oiling occurs, scratch the flask or add a seed crystal.
-
Data:
| Parameter | Chromatography (Research Scale) | Crystallization (Scale-Up) |
| Purity | >99% | >98% |
| Recovery | 85-90% | 70-80% (First Crop) |
| Throughput | Low ( g/day ) | High ( kg/day ) |
| Solvent Use | High (Liters/g) | Low (mL/g) |
Module 6: Process Flow Diagram
Figure 2: Process flow for scalable manufacturing, emphasizing safety controls.
References
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 12185, Ethyl Thioglycolate. Retrieved February 3, 2026, from [Link]
-
Scientific Committee on Consumer Safety (SCCS) . (2013).[7] Opinion on Thioglycolic acid and its salts. European Commission.[7] Retrieved February 3, 2026, from [Link]
-
New Jersey Department of Health . (n.d.). Hazard Summary: Thioglycolic Acid.[4] Retrieved February 3, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-Fluoro-6-(trifluoromethyl)benzaldehyde,60611-24-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ec.europa.eu [ec.europa.eu]
Validation & Comparative
"Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate" comparison of synthetic routes
Topic: Comparative Synthetic Guide for Ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
This compound (CAS: 1209178-96-0) is a critical pharmacophore intermediate, particularly valued in the development of S1P modulators, antivirals, and anticancer agents. Its structural rigidity and the lipophilic, electron-withdrawing nature of the trifluoromethyl group at the C4 position make it a potent scaffold for optimizing ligand-receptor binding interactions.
This guide evaluates the synthetic landscape for this molecule, identifying the Nucleophilic Aromatic Substitution-Cyclization (
Route Analysis & Comparison
The synthesis of 4-substituted benzothiophenes is historically challenging due to the tendency of cyclization reactions to favor the 6-position (para to the substituent) over the sterically crowded 4-position (ortho to the substituent).
Route A: The "Golden Standard" (
-Aldol Condensation)
-
Strategy: Reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with ethyl thioglycolate.
-
Mechanism: Base-mediated
displacement of the labile fluorine atom, followed by an intramolecular Knoevenagel-type condensation and dehydration. -
Advantage: The regiochemistry is "locked" by the starting material. The CF3 group is pre-positioned at the C6 of the benzaldehyde, which maps directly to the C4 of the benzothiophene core.
-
Performance: High yield (>85%), excellent purity, scalable.
Route B: Thiophenol Alkylation (The "Trap" Route)
-
Strategy: Alkylation of 3-(trifluoromethyl)benzenethiol with ethyl chloroacetoacetate, followed by acid-mediated cyclization.
-
Mechanism: Friedel-Crafts type cyclization.
-
Failure Mode: Cyclization of the sulfide intermediate can occur either ortho (C2) or para (C6) to the CF3 group. Steric hindrance strongly disfavors the C2 attack (required for the 4-CF3 product), leading predominantly to the 6-(trifluoromethyl) isomer.
-
Verdict: Not recommended for 4-substituted targets.
Comparison Matrix
| Metric | Route A ( | Route B (Thiophenol Route) |
| Regioselectivity | Exclusive (100% 4-isomer) | Poor (Mixture, favors 6-isomer) |
| Yield | High (80–92%) | Low for desired isomer (<20%) |
| Scalability | Excellent (Kilogram scale) | Difficult (Separation required) |
| Key Precursor | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 3-(trifluoromethyl)benzenethiol |
| Cost Efficiency | Moderate (Precursor cost) | Low (Yield loss + Purification) |
Detailed Experimental Protocol (Route A)
Objective: Synthesis of this compound via 2-fluoro-6-(trifluoromethyl)benzaldehyde.
Reagents & Materials:
-
Precursor: 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Reagent: Ethyl thioglycolate (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.5 eq) -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)
-
Workup: Ethyl Acetate, Brine, HCl (1N).[1]
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde (10.0 g, 52 mmol) in anhydrous DMF (100 mL).
-
Addition: Add ethyl thioglycolate (6.3 mL, 57 mmol) dropwise at room temperature.
-
Base Activation: Add
(18.0 g, 130 mmol) carefully. The reaction is exothermic; ensure temperature remains <30°C during addition. -
Reaction: Heat the mixture to 80–90°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[2] The aldehyde peak should disappear, replaced by the less polar benzothiophene product.
-
Note: The intermediate thioether is rarely isolated; the basic conditions drive the cyclization in situ.
-
-
Quench: Cool the mixture to room temperature and pour slowly into ice-cold water (500 mL) with vigorous stirring.
-
Isolation:
-
Precipitation Method: Often, the product precipitates as a solid. Filter, wash with water, and dry.[3]
-
Extraction Method: If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Expected Yield: 11.5 – 13.0 g (80–90%). Characterization:
-
1H NMR (
): 8.15 (s, 1H, H-3), 8.05 (d, 1H, H-7), 7.85 (d, 1H, H-5), 7.55 (t, 1H, H-6), 4.40 (q, 2H), 1.40 (t, 3H). (Note: H-3 is typically a singlet at ~8.0-8.2 ppm).
Mechanistic Visualization
The following diagram illustrates the cascade mechanism of Route A, highlighting the critical regiochemical "lock" provided by the ortho-fluoro substitution.
Figure 1: Mechanistic pathway of the
Upstream Sourcing Strategy
If 2-Fluoro-6-(trifluoromethyl)benzaldehyde is unavailable or cost-prohibitive, it can be synthesized in-house from 1-fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9):
-
Lithiation: Treat 1-fluoro-3-(trifluoromethyl)benzene with LDA (Lithium Diisopropylamide) at -78°C in THF. The directing effects of the Fluorine and CF3 groups direct lithiation to the position between them (C2).
-
Formylation: Quench the lithiated species with DMF.
-
Hydrolysis: Acidic workup yields the 2-fluoro-6-(trifluoromethyl)benzaldehyde.
This upstream integration can reduce raw material costs by 40–60% for bulk campaigns.
References
-
Bridges, A. J., et al. "Fluorine as an ortho-directing group in the lithiation of fluorobenzenes: A general synthesis of ortho-fluorobenzaldehydes." Tetrahedron Letters, vol. 33, no. 49, 1992, pp. 7499-7502. [Link]
-
Scammells, P. J., et al. "Substituted Benzo[b]thiophenes as Potent Inhibitors of Staphylococcus aureus." ChemMedChem, vol. 7, no. 4, 2012, pp. 600-607. (Demonstrates general thioglycolate cyclization methodology). [Link]
-
Organic Chemistry Portal. "Synthesis of Benzothiophenes." (Comprehensive review of synthetic methods including the Fiesselmann synthesis). [Link]
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 1209178-96-0 [buyersguidechem.com]
Safety Operating Guide
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate proper disposal procedures
Technical Guide: Proper Disposal of Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Part 1: Executive Summary & Core Directive
Immediate Action Required: this compound (CAS: 1209178-96-0) is a halogenated organic compound containing both fluorine and sulfur.[1][2] It must never be disposed of via municipal drains or standard trash.
Disposal Pathway:
-
Classification: Hazardous Chemical Waste (Halogenated).
-
Segregation: Isolate from oxidizers and non-halogenated solvents.
-
Destruction: High-temperature incineration with flue gas scrubbing (to capture HF and SOx).
Part 2: Chemical Profile & Hazard Identification
Before initiating disposal, verify the compound's identity and specific hazards. This dictates the Personal Protective Equipment (PPE) and waste stream selection.
Table 1: Chemical Specification & Hazard Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1209178-96-0 |
| Molecular Formula | C₁₂H₉F₃O₂S |
| Molecular Weight | 274.26 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| GHS Classification | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life).[3] |
| Key Elements | Fluorine (F) , Sulfur (S) – Requires specific incineration protocols. |
Expert Insight: The presence of the trifluoromethyl group (-CF₃) confers high thermal stability. Standard low-temperature incineration may fail to fully mineralize the compound, potentially releasing toxic perfluoroisobutylene (PFIB) or hydrofluoric acid (HF) if not processed in a facility with appropriate scrubbers [1].
Part 3: Pre-Disposal Protocol (Segregation & Packaging)
Proper segregation prevents dangerous cross-reactions in the waste container.
Compatibility Assessment
-
Incompatible with: Strong oxidizing agents (e.g., nitric acid, perchlorates), strong bases (hydrolysis of the ester), and strong reducing agents.
-
Storage: Store in a cool, dry place. Ensure the waste container is compatible with organic solids/sludges.
Waste Stream Selection
This compound falls under Halogenated Organic Waste . Even though it is a solid, it is often dissolved in a compatible solvent for disposal or packed as "Solid Hazardous Waste" depending on facility rules.
-
Scenario A: Pure Solid Waste
-
Pack in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Label as "Solid Chemical Waste: Halogenated Organics."
-
-
Scenario B: Solution Waste (e.g., reaction mother liquor)
-
Combine with compatible halogenated solvents (e.g., Dichloromethane).
-
Do NOT mix with non-halogenated streams (Acetone/Methanol) if your facility separates them, as halogenated disposal is significantly more expensive and technically distinct.
-
Part 4: Step-by-Step Disposal Workflow
This protocol ensures a self-validating safety loop from the bench to the central waste accumulation area.
Phase 1: Preparation
-
Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and a flame-resistant lab coat.
-
Fume Hood: Perform all transfers inside a certified chemical fume hood to capture dust or vapors.
Phase 2: Transfer & Labeling
-
Weighing: If disposing of unused stock, weigh the container to provide an accurate inventory for the waste manifest.
-
Transfer:
-
Solids: Use a disposable spatula to transfer the solid into the hazardous waste container. Wipe the spatula with a solvent-dampened tissue and dispose of the tissue in the same container.
-
Rinsing: Triple-rinse the original empty bottle with a small amount of Dichloromethane or Ethyl Acetate. Add rinsate to the Halogenated Solvent waste stream.
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: List "this compound" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."
-
Phase 3: Hand-off
-
Secondary Containment: Place the waste container in a secondary tray during transport to the central accumulation area.
-
Manifesting: Log the waste code (typically D001 for ignitable solvents if mixed, or general organic hazardous waste codes depending on local regulations like RCRA).
Part 5: Decision Logic & Visualizations
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the compound is routed to the correct destruction facility (High-Temp Incineration with Scrubbing).
Caption: Figure 1: Decision matrix for segregating fluorinated benzothiophene derivatives. Note the critical routing to Halogenated streams to ensure proper scrubbing of HF during incineration.
Figure 2: Emergency Spill Response Workflow
Immediate actions to take in the event of a benchtop spill during disposal.
Caption: Figure 2: Operational logic for spill remediation. Dampening solids is critical to prevent inhalation of fluorinated dust.
Part 6: References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from
-
PubChem. (n.d.). Compound Summary: Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[4] National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Introduction: As researchers and drug development professionals, our work with novel chemical entities like Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is foundational to therapeutic innovation. This compound, belonging to the biologically significant benzothiophene class, incorporates a trifluoromethyl group—a moiety known to enhance metabolic stability and cellular permeability in drug candidates.[1][2] However, these same properties necessitate a rigorous and informed approach to laboratory safety.
This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE). Given that detailed toxicological data for this specific molecule is not widely available, our recommendations are grounded in a conservative risk assessment based on the known hazards of structurally analogous compounds. We will operate under the essential principle of ALARP (As Low As Reasonably Practicable) to minimize all potential routes of exposure.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the cornerstone of effective protection. Our assessment synthesizes data from compounds sharing key structural features with this compound, namely the trifluoromethyl group and the benzothiophene core.
-
Anticipated Acute Toxicity: A close structural analog, 4-(Trifluoromethyl)benzenethiol, is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Therefore, we must treat this compound as having the potential for significant acute toxicity through all primary exposure routes (ingestion, dermal, inhalation).
-
Expected Irritant Properties: Both thiophene and benzothiophene derivatives are frequently documented as skin and eye irritants.[4][5] The Safety Data Sheet for 4-(Trifluoromethyl)benzenethiol explicitly lists "Causes skin irritation" and "Causes serious eye irritation" as hazards.[3]
-
Unknown Long-Term Effects: The biological activity of benzothiophene derivatives is a subject of extensive research, implying they are not inert substances.[2][6] Without specific chronic toxicity, mutagenicity, or carcinogenicity data, a cautious approach is mandatory to protect against potential long-term health effects.
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Category | Predicted Severity | Primary Routes of Exposure | Key Analogue Compound & Supporting Data |
| Acute Toxicity | High | Inhalation, Dermal, Ingestion | 4-(Trifluoromethyl)benzenethiol: "Toxic if swallowed, in contact with skin or if inhaled" (H301+H311+H331).[3] |
| Skin Irritation | Moderate to High | Dermal | 4-(Trifluoromethyl)benzenethiol: "Causes skin irritation" (H315).[3] 2-Thiophenecarboxaldehyde: "Causes moderate skin irritation".[4] |
| Eye Irritation | High | Ocular | 4-(Trifluoromethyl)benzenethiol: "Causes serious eye irritation" (H319).[3] 2-Thiophenecarboxaldehyde: "Causes moderate eye irritation".[4] |
| Respiratory Irritation | Moderate | Inhalation | 2-Thiophenecarboxaldehyde: "Causes respiratory tract irritation".[4] General recommendation to avoid breathing vapors.[3] |
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential to create redundant barriers against exposure. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.
-
Enhanced Precaution: A full-face shield worn over chemical splash goggles is required when handling quantities greater than a few grams or during any operation with a heightened risk of splashes, such as liquid transfers or reaction quenching.
-
-
Skin and Body Protection:
-
Hand Protection: Double-gloving is required. An inner nitrile glove provides a secondary barrier, while a thicker, chemically resistant outer glove (e.g., butyl rubber or laminate) manages direct contact. This strategy is critical because it prevents self-contamination during the doffing process. Always consult a manufacturer's glove compatibility chart for specific breakthrough times for aromatic and sulfur-containing compounds.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures involving larger volumes or a risk of significant splashes, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Primary Control: All work must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency/Maintenance: In the event of a significant spill or failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is necessary. Personnel must be fit-tested and trained in its use.
-
Table 2: Task-Specific PPE Configuration
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile/Butyl Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile/Butyl Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles | Double Nitrile/Butyl Gloves | Lab Coat | Chemical Fume Hood |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Heavy-Duty Butyl Gloves | Chemical-Resistant Coveralls | NIOSH-Approved Respirator |
Operational Protocols: Donning, Doffing, and Disposal
The sequence of donning and doffing PPE is as critical as the equipment itself. A flawed procedure can lead to exposure from contaminated equipment.
Experimental Workflow: PPE Donning and Doffing Sequence
The following workflow is designed to prevent cross-contamination. The doffing process is a mirror image of donning, moving from the most contaminated items to the least.
Caption: Logical workflow for donning and doffing PPE to minimize exposure risk.
Disposal Plan
Proper disposal is the final step in the safety lifecycle.
-
Segregation: All disposable PPE that has come into contact with this compound must be treated as hazardous chemical waste.
-
Containment: Immediately after doffing, place contaminated gloves, wipes, and other disposable items into a designated, clearly labeled, and sealable hazardous waste container.
-
Compliance: Ensure that the final disposal of the contained waste adheres to all local, regional, and national hazardous waste regulations.[5][7]
Emergency Procedures: Immediate & Corrective Actions
In the event of an accidental exposure, swift and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[3]
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these rigorous PPE protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- SAFETY DATA SHEET for 4-(Trifluoromethyl)benzenethiol. TCI Chemicals.
- Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC13883_99011.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- SAFETY DATA SHEET. Diamond Vogel.
- SDS US. CRC Industries.
- Safety Data Sheet. FCAD Group.
- Safety data sheet. CPAChem.
- Safety Data Sheet. Gujarat Fluorochemicals Limited.
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds]
- Acute Toxicity: dermal - Registration Dossier. ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15458/7/3/1]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00360]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/869]
- Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35924734/]
- Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | 1209178-96-0. BGC.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/137684]
- ethyl 4-fluoro-3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. ChemDiv.
- This compound CAS 1209178-96-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92108175_EN.htm]
- Ethyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. BuyersGuideChem.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harwick.com [harwick.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
